molecular formula C9H13NO2 B1649420 4-Methoxy-2,3,5-trimethylpyridine 1-oxide CAS No. 86604-80-0

4-Methoxy-2,3,5-trimethylpyridine 1-oxide

Cat. No.: B1649420
CAS No.: 86604-80-0
M. Wt: 167.2 g/mol
InChI Key: JOXZAMWCPXYFKC-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,5-trimethylpyridine 1-oxide is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, which include a methoxy group and three methyl groups attached to the pyridine ring, along with an oxide group at the nitrogen atom. These structural characteristics contribute to its distinct chemical properties and reactivity.

Mechanism of Action

Target of Action

It is known to be a building block for the synthesis of compounds with gastric-acid inhibiting activity . This suggests that it may interact with targets involved in gastric acid production, such as the proton pump (H+/K+ ATPase) in the stomach.

Mode of Action

Given its use in the synthesis of gastric-acid inhibiting compounds , it may interact with its targets to reduce the production or secretion of gastric acid

Biochemical Pathways

Considering its role in the synthesis of gastric-acid inhibiting compounds , it may influence pathways related to gastric acid production and secretion. The downstream effects could include a decrease in gastric acidity, potentially providing relief from conditions such as gastroesophageal reflux disease (GERD) or peptic ulcers.

Result of Action

As a building block for gastric-acid inhibiting compounds , its action could potentially result in a decrease in gastric acid production or secretion at the cellular level. This could lead to an overall reduction in gastric acidity at the molecular level.

Preparation Methods

The synthesis of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide typically involves several steps. One common method starts with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to produce 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal yields 2,3,5-trimethylpyridine. Selective hydrogenolysis in acidic solution produces 4-chloro-2,3,5-trimethylpyridine, which is then substituted with methoxide ion to form 4-methoxy-2,3,5-trimethylpyridine. Finally, oxidation of this compound results in the formation of this compound .

Chemical Reactions Analysis

4-Methoxy-2,3,5-trimethylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxide group back to the corresponding amine or other derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-2,3,5-trimethylpyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

4-Methoxy-2,3,5-trimethylpyridine 1-oxide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXZAMWCPXYFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443652
Record name 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-80-0
Record name Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

22.6 g of sodium are dissolved in 4 1 of methanol under argon. 120 g of 2,3,5-trimethyl-4-nitropyridine 1-oxide are then added portionwise thereto and the solution is left to boil under reflux overnight. The pH is adjusted to 7 by means of 5N hydrogen chloride in ethyl acetate while cooling and the mixture is then evaporated in vacuo. The residue is taken up in 1.5 1 of methylene chloride, the solution is filtered throuqh siliceous earth, which is rinsed with 0.5 1 of methylene chloride, the combined filtrates are evaporated in vacuo and the residue is crystallized from petroleum ether. There is obtained 4-methoxy-2,3,5-trimethylpyridine 1-oxide of melting point 48°-50°.
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120 g
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Synthesis routes and methods II

Procedure details

2,3,5-trimethyl-pyridine-N-oxide (1457 g, 10 moles) was dissolved in conc. H2SO4 (1200 ml, 22.08 moles) in a 50 liters reaction vessel. A nitration solution (1750 ml, 32.2 moles conc. H2SO4 and 2065 ml, 29.84 moles 65% HNO3) was added at 90° C. during 1 hour. The solution was stirred at 90° for 1.5 hours and thereafter cooled to 30° C. The pH of the reaction mixture was then adjusted by adding 10M NaOH (11.65 liters, 116.5 moles) during cooling with water so that the temperature was kept below 40° C. The NaOH was added during about 2 hours. Thereafter CH2Cl2 (25 liters) was added and the mixture stirred vigorously for 30 minutes. The phases formed were separated and the CH2Cl2 -phase was transferred to a 100 liters reaction vessel. The water phase was discarded. The methylenechloride was distilled off. To the remainder was added 15 l of toluene which was then distilled off under reduced pressure, followed by another 15 l portion of toluene which was also removed by distillation. 8 liters of methanol was added and the mixture heated to boiling temperature. A solution of NaOH (595 g, 14.9 moles) in CH3OH (16 liters) was added during about 1.5 hours. The reaction mixture obtained was cooled and its pH adjusted to 8 using conc. H2SO4 (250 ml, 4.6 moles). Remaining methanol was distilled off and CH2Cl2 (20 liters) was added to the remainder. The mixture was stirred for about 30 minutes and inorganic salts were filtered off and washed with CH2Cl2. The filtrates obtained were pooled and evaporated, yielding 1287 g of 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide with a purity of 89%. The identity of the reaction product was confirmed with 1H and 13C NMR. 1H-NMR: δ(COCl3) 2.22(s,3H),2.27(s,3H),2.51(s,3H),3.81(s,3H),8.18(s,1H).
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1457 g
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1200 mL
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1750 mL
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2065 mL
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11.65 L
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595 g
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16 L
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250 mL
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Synthesis routes and methods III

Procedure details

To a solution of sodium methoxide, prepared from Na (8.62 g, 0.375 mol) and MeOH (500 ml), was added 4-nitro-2,3,5-trimethylpyridine-N-oxide (45.5 g, 0.25 mol). The reaction mixture was refluxed for 5 h, cooled to rt and most of the solvent removed in vacuo. The slurry was diluted with water (100 ml) and extracted with CH2Cl2 (3×100 ml). The extracts were combined, washed with sat. NaCl solution, dried (MgSO4) and the solvent removed in vacuo to give 4-methoxy-2,3,5-trimethylpyridine-N-oxide as a semi-solid (37.5 g, 90%).
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sodium methoxide
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Na
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8.62 g
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500 mL
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45.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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